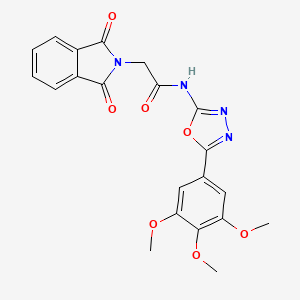
2-(4-chlorophenyl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide, also known as CPPA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of N-acylpyridine derivatives, which have been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Aplicaciones Científicas De Investigación
Spectroscopic and Quantum Mechanical Studies
Compounds similar to the queried chemical have been studied for their vibrational spectra and electronic properties, along with their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Their light harvesting efficiency (LHE) and free energy of electron injection make them suitable for photovoltaic applications. Additionally, their non-linear optical (NLO) activity has been investigated, highlighting their potential in the field of photonics and optoelectronics. Molecular docking studies with Cyclooxygenase 1 (COX1) have also been performed to understand the binding interactions of these compounds, suggesting their potential in drug discovery (Mary et al., 2020).
Crystal Structures and Intermolecular Interactions
Research on compounds structurally similar to "2-(4-chlorophenyl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide" includes detailed studies on their crystal structures. These studies explore the molecular conformations and the types of intermolecular interactions present, such as hydrogen bonding and π interactions. This information is crucial for understanding the properties of these compounds and their potential applications in materials science and molecular engineering (Boechat et al., 2011).
Synthesis and Biological Evaluation
Several studies have focused on synthesizing novel derivatives of related compounds and evaluating their biological activities. These activities include antibacterial, antiviral, and anticancer properties. The synthesis approaches aim to create compounds with improved efficacy and selectivity for potential therapeutic applications. For instance, novel anilidoquinoline derivatives have been synthesized and evaluated for their efficacy in treating viral infections, showing significant antiviral and antiapoptotic effects in vitro (Ghosh et al., 2008).
Antimicrobial Activity and QSAR Studies
The antibacterial activity of similar compounds against both gram-positive and gram-negative bacteria has been investigated, with some compounds showing moderate to good activity. Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand the contributions of different substituents to the antibacterial activity, providing insights into the design of more effective antimicrobial agents (Desai et al., 2008).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-16-5-1-12(2-6-16)8-17(21)20-10-13-7-15(11-19-9-13)14-3-4-14/h1-2,5-7,9,11,14H,3-4,8,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHZFQYIUXANEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

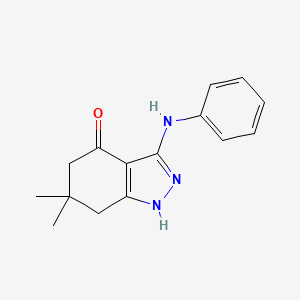

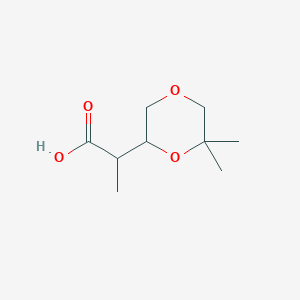
![1-{Thieno[2,3-d]pyrimidin-4-yl}piperidine-3-carboxylic acid](/img/structure/B2625199.png)
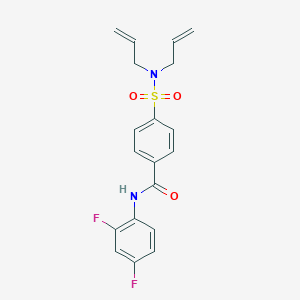
![2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B2625203.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2625205.png)
![4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate](/img/structure/B2625206.png)
![1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2625208.png)
![(3Z)-3-({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)-1,3-dihydro-2-benzofuran-1-one; acetic acid](/img/structure/B2625209.png)
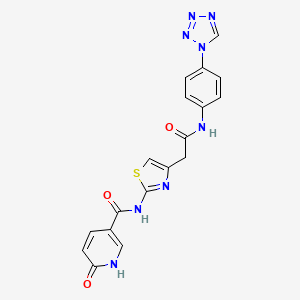
![5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2625213.png)

